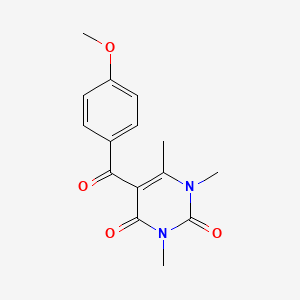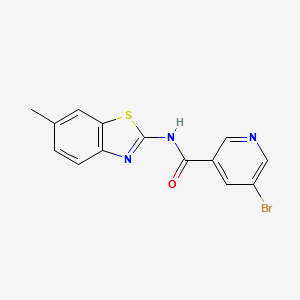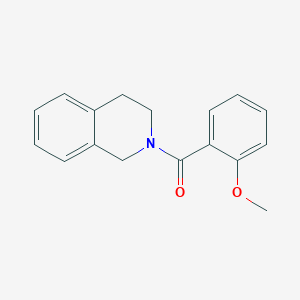
5-(4-methoxybenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(4-methoxybenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular formula of the compound is C12H10N2O5 . It likely has a complex structure due to the presence of multiple functional groups including a methoxy group, a benzoyl group, and a pyrimidinedione group.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties might include solubility, melting point, boiling point, and spectral data. For this specific compound, such data might not be readily available without experimental analysis .科学的研究の応用
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The pyrimidinedione moiety, in particular, has been associated with significant antibacterial properties . Research indicates that derivatives of pyrimidinedione can be effective against various strains of microorganisms, making it a promising candidate for the development of new antibiotics .
Drug Synthesis and Design
The structural framework of 5-(4-methoxybenzoyl)-pyrimidinedione is conducive to the synthesis of novel drugs. Its benzoyl and methoxy groups are common in pharmacologically active molecules, suggesting its utility in the design of new therapeutic agents .
Pharmacological Studies
Benzimidazole molecules, which share a similar core structure to our compound of interest, have been verified to be effective in broad biochemical and pharmacological studies. This implies that 5-(4-methoxybenzoyl)-pyrimidinedione could also be explored for its pharmacological benefits, including its potential use in treating systematic fungal infections .
Molecular Docking Studies
The compound’s structure allows for molecular docking studies, which are essential in drug discovery. Docking studies help in understanding the interaction between drugs and their target proteins. For instance, compounds with a similar structure have been used to target key proteins in bacterial cell division, which is crucial for developing novel antibacterial agents .
Antifungal Applications
Given the broad spectrum of activity exhibited by benzimidazole derivatives, there is potential for 5-(4-methoxybenzoyl)-pyrimidinedione to act as an antifungal agent. Its application could extend to both systematic and superficial fungal infections .
Resistance Studies
The emergence of drug-resistant bacteria is a significant concern in healthcare. Compounds like 5-(4-methoxybenzoyl)-pyrimidinedione can be studied for their ability to overcome bacterial resistance mechanisms, which is vital for the future of antibiotic therapy .
Bioactive Heterocyclic Compound Research
As a bioactive heterocyclic compound, 5-(4-methoxybenzoyl)-pyrimidinedione is of interest in the study of biological activities. Heterocyclic compounds are known for their wide range of biological activities, and this compound could contribute valuable insights into this field .
Anticancer Research
The structural elements of 5-(4-methoxybenzoyl)-pyrimidinedione suggest potential applications in anticancer research. Its ability to interact with various biological targets could make it a candidate for the development of new anticancer drugs .
特性
IUPAC Name |
5-(4-methoxybenzoyl)-1,3,6-trimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9-12(14(19)17(3)15(20)16(9)2)13(18)10-5-7-11(21-4)8-6-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIUVWAABOROOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxybenzoyl)-1,3,6-trimethylpyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(trans-4-hydroxycyclohexyl)-9-[4-(methylamino)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620241.png)
![1-methyl-8-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5620244.png)

![N,N,4-trimethyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-2-amine](/img/structure/B5620280.png)
![4-isopropyl-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5620289.png)

![6-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]pyridazin-3(2H)-one](/img/structure/B5620297.png)
![4-{2-[(1R*,5S*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5620303.png)
![1-[(4-bromo-3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5620327.png)
![isopropyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5620328.png)
![N'-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-N,N-dimethylsulfamide](/img/structure/B5620330.png)
![N-(1H-imidazol-2-ylmethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5620336.png)
![2-(2,4-difluorophenoxy)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}acetamide](/img/structure/B5620344.png)
![4-{4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-ethyl-6-methylpyrimidine](/img/structure/B5620356.png)